
3,6-Difluoro-1,2,4,5-tetroxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Difluoro-1,2,4,5-tetroxane is a peroxide compound that has garnered significant interest due to its unique chemical properties and potential applications. This compound is part of the tetroxane family, which is characterized by a four-membered ring containing two oxygen atoms. The presence of fluorine atoms at the 3 and 6 positions further enhances its reactivity and stability, making it a subject of extensive research in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-1,2,4,5-tetroxane typically involves the reaction of fluorinated precursors with hydrogen peroxide under controlled conditions. One common method includes the use of fluorinated ketones, which react with hydrogen peroxide in the presence of an acid catalyst to form the desired tetroxane compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis techniques. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Difluoro-1,2,4,5-tetroxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form simpler fluorinated compounds.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various organometallic compounds are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols .
Applications De Recherche Scientifique
3,6-Difluoro-1,2,4,5-tetroxane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological oxidation processes and as a potential antimicrobial agent.
Medicine: Research is ongoing into its potential use in drug development, particularly for its oxidative properties.
Industry: It is used in the production of fluorinated polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism by which 3,6-Difluoro-1,2,4,5-tetroxane exerts its effects involves the interaction of its peroxide bond with various molecular targets. The compound can generate reactive oxygen species (ROS) upon decomposition, which can then interact with cellular components, leading to oxidative stress and potential antimicrobial effects. The fluorine atoms enhance the stability of the peroxide bond, allowing for controlled release of ROS .
Comparaison Avec Des Composés Similaires
3,6-Dimethyl-1,2,4,5-tetroxane: Similar in structure but with methyl groups instead of fluorine.
3,6-Dichloro-1,2,4,5-tetroxane: Contains chlorine atoms instead of fluorine.
3,6-Dibromo-1,2,4,5-tetroxane: Contains bromine atoms instead of fluorine.
Uniqueness: 3,6-Difluoro-1,2,4,5-tetroxane is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring controlled oxidative processes .
Propriétés
Numéro CAS |
157589-96-3 |
|---|---|
Formule moléculaire |
C2H2F2O4 |
Poids moléculaire |
128.03 g/mol |
Nom IUPAC |
3,6-difluoro-1,2,4,5-tetraoxane |
InChI |
InChI=1S/C2H2F2O4/c3-1-5-7-2(4)8-6-1/h1-2H |
Clé InChI |
NMAIVTKOGUSTAU-UHFFFAOYSA-N |
SMILES canonique |
C1(OOC(OO1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


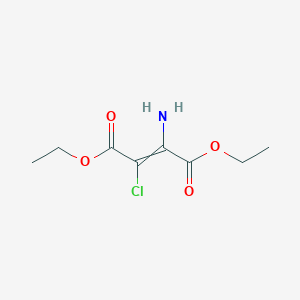
![1,1'-Bis[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14280798.png)
![1-[(But-3-en-2-yl)oxy]pentane](/img/structure/B14280803.png)
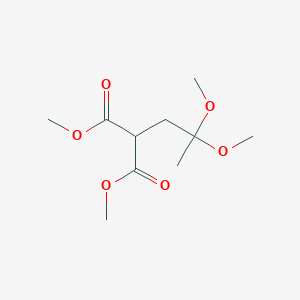
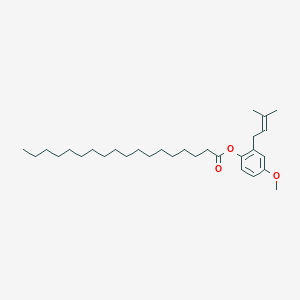
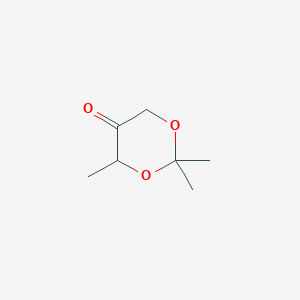
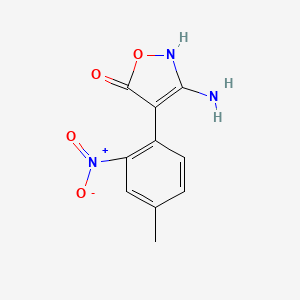

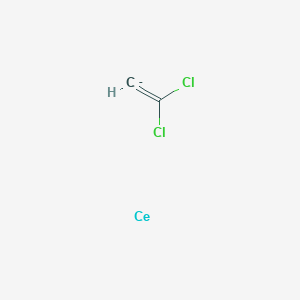
![2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14280851.png)
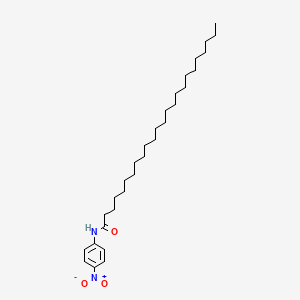
![N-[(2-Bromophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B14280860.png)
![1-Butene, 1-[(1-methylethyl)thio]-, (E)-](/img/structure/B14280862.png)

